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Cat. No.: B1178309 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the removal of impurities from palm oil glycerides.

I. Troubleshooting Guides
This section addresses common issues encountered during the purification of palm oil

glycerides, offering potential causes and solutions in a structured question-and-answer format.

Degumming
Q: Why is my degummed oil still cloudy or showing sediment after centrifugation?

A: This issue, known as incomplete degumming, can arise from several factors:

Insufficient Hydration: The phospholipids (gums) may not have been fully hydrated. Ensure

adequate water or acid dosage. For instance, in acid degumming, 0.05% to 0.1%

concentrated phosphoric acid is typically used.[1]

Incorrect Temperature: The temperature for degumming is crucial for optimal gum

separation. The recommended temperature is generally between 70-90°C.[2]

Inadequate Mixing: Proper agitation is necessary to ensure complete contact between the oil

and the degumming agent.
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High Phosphatide Content: Crude palm oil with a high initial phosphatide content may

require a more rigorous degumming process.

Solution:

Verify and adjust the dosage of water or acid. For dry degumming of palm oil, phosphoric

acid is commonly used.[1]

Monitor and maintain the recommended temperature throughout the process.

Ensure efficient and consistent mixing.

Consider a two-step degumming process for oils with high gum content.

Neutralization (Deacidification)
Q: Why is the Free Fatty Acid (FFA) content of my oil still high after neutralization?

A: High FFA content post-neutralization is a common problem and can be attributed to several

factors:

Inaccurate Caustic Soda Dosage: The amount of caustic soda (sodium hydroxide) must be

precisely calculated based on the initial FFA of the crude oil. Overdosing can lead to soap

formation and oil loss, while under-dosing will result in incomplete neutralization.[3][4]

Poor Mixing: Inadequate agitation can lead to localized reactions and incomplete

neutralization.

Incorrect Reaction Temperature: The temperature for neutralization is typically maintained

between 60-80°C to ensure an efficient reaction without promoting saponification of neutral

oil.[4]

Insufficient Reaction Time: The reaction between the caustic soda and FFAs needs adequate

time to complete.

Solution:
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Accurately determine the initial FFA content of the crude oil and calculate the required

amount of caustic soda.

Optimize the mixing speed and duration to ensure a homogenous reaction mixture.

Control the reaction temperature within the optimal range.

Allow for sufficient reaction time as determined by laboratory-scale experiments.

Q: What causes the formation of excessive soapstock during neutralization?

A: Excessive soapstock formation is primarily due to:

Overdosing of Caustic Soda: Using more caustic soda than required to neutralize the FFAs

will lead to the saponification of neutral triglycerides, increasing soapstock and reducing oil

yield.[4]

High Reaction Temperature: Temperatures above the optimal range can accelerate the

saponification of neutral oil.

Solution:

Carefully calculate and control the dosage of caustic soda.

Maintain the reaction temperature within the recommended limits.

Bleaching
Q: Why is the color of my bleached oil still dark or not meeting specifications?

A: Ineffective color removal during bleaching can be caused by:

Poor Quality Crude Oil: The initial quality of the crude palm oil significantly impacts the final

color. High levels of oxidation products or certain pigments are difficult to remove.[5]

Inappropriate Bleaching Agent: The type and quality of the bleaching earth or activated

carbon are critical. Acid-activated bleaching earth is commonly used for palm oil.[6]
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Incorrect Dosage of Bleaching Agent: Insufficient adsorbent will result in incomplete pigment

removal. The typical dosage ranges from 0.5% to 3% by weight.[6]

Suboptimal Bleaching Conditions: Factors such as temperature (typically 90-125°C), contact

time (usually 20-30 minutes), and vacuum are crucial for effective bleaching.[6]

Presence of Residual Gums or Soap: These impurities can coat the surface of the bleaching

agent, reducing its adsorption capacity.[6][7]

Solution:

Whenever possible, use high-quality crude palm oil with a good Deterioration of Bleachability

Index (DOBI).

Select a high-quality, activated bleaching earth suitable for palm oil.

Optimize the dosage of the bleaching agent through laboratory trials.

Ensure that the bleaching temperature, time, and vacuum are within the recommended

ranges.

Confirm that the preceding degumming and neutralization steps were effective in removing

gums and soap.

Deodorization
Q: My deodorized oil has an off-flavor or is not completely odorless. What is the cause?

A: The presence of off-flavors or residual odor after deodorization can be due to:

Inadequate Deodorization Temperature: The temperature needs to be high enough (typically

240-260°C) to vaporize the volatile odorous compounds.[8][9]

Insufficient Stripping Steam: The flow rate of the stripping steam is critical for carrying away

the volatile impurities.

Inadequate Vacuum: A high vacuum (low pressure) is necessary to lower the boiling points of

the odorous compounds, facilitating their removal.[8]
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Short Deodorization Time: The residence time of the oil in the deodorizer may not be

sufficient for complete removal of all volatile compounds.

Poor Quality of Pre-treated Oil: High levels of oxidation products in the bleached oil can lead

to the formation of new off-flavors during the high-temperature deodorization process.

Solution:

Optimize the deodorization temperature to effectively remove odor-causing compounds

without causing thermal damage to the oil.

Adjust the stripping steam flow rate to the recommended level.

Ensure the vacuum system is operating efficiently to maintain the required low pressure.

Optimize the deodorization time based on the specific characteristics of the oil.

Ensure the quality of the bleached oil entering the deodorizer is high, with low peroxide

values.

Q: Why is there an increase in Free Fatty Acids (FFA) after deodorization?

A: An increase in FFA during deodorization is typically caused by the hydrolysis of triglycerides

due to the presence of moisture in the stripping steam or the oil itself at high temperatures.

Solution:

Use dry stripping steam.

Ensure the bleached oil is properly dried before entering the deodorizer.

II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of palm

oil glycerides.

General
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Q: What are the main impurities in crude palm oil? A: Crude palm oil contains several impurities

that need to be removed, including phospholipids (gums), free fatty acids (FFAs), pigments

(such as carotenoids), moisture, and volatile compounds that cause undesirable odors and

flavors.[8]

Q: What are the standard refining steps for palm oil? A: The standard refining process for palm

oil consists of four main stages: degumming, neutralization (or deacidification), bleaching, and

deodorization.[8][10][11]

Degumming
Q: What is the purpose of degumming? A: Degumming removes phospholipids (gums) from the

crude oil. These gums can cause emulsification problems during subsequent processing and

can lead to darkening of the oil at high temperatures.[8]

Q: What is the difference between water degumming and acid degumming? A: Water

degumming removes hydratable phospholipids by adding water, which causes them to swell

and become insoluble in the oil. Acid degumming, using acids like phosphoric or citric acid, is

necessary to remove non-hydratable phospholipids by converting them into a form that can be

removed.[8]

Neutralization (Deacidification)
Q: Why is it necessary to remove Free Fatty Acids (FFAs)? A: High levels of FFAs in palm oil

can lead to an undesirable taste, reduce the smoke point of the oil, and decrease its oxidative

stability, leading to a shorter shelf life.[4]

Q: What are the common methods for FFA removal? A: The two main methods are chemical

refining (alkali neutralization) and physical refining (steam stripping). Chemical refining uses an

alkali like caustic soda to neutralize the FFAs, forming soap that is then separated. Physical

refining removes FFAs by steam distillation under high temperature and vacuum, which is often

done during the deodorization step.[8][12]

Bleaching
Q: What is the primary goal of bleaching? A: The primary goal of bleaching is to remove color

pigments, mainly carotenoids, which give crude palm oil its characteristic reddish-orange color.
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It also removes other impurities like residual soaps, trace metals, and oxidation products.[6][8]

Q: What are the common adsorbents used in bleaching? A: The most common adsorbent is

acid-activated bleaching earth (also known as bentonite clay). Activated carbon can also be

used, particularly for removing certain types of pigments and contaminants.[6]

Deodorization
Q: What is the principle of deodorization? A: Deodorization is a steam distillation process

carried out at high temperatures and under a high vacuum. This process removes volatile

compounds that are responsible for undesirable odors and flavors, as well as any remaining

free fatty acids in the case of physical refining.[8][12][13]

Q: What are the key parameters to control during deodorization? A: The critical parameters to

control are temperature, pressure (vacuum), stripping steam flow rate, and residence time.[13]

[14]

III. Quantitative Data Summary
The following tables summarize key quantitative data for the different stages of palm oil

glyceride purification.

Table 1: Typical Operating Parameters for Palm Oil Refining
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Process Stage Parameter Typical Value Reference

Degumming (Acid)
Phosphoric Acid

(85%)
0.05 - 0.1% w/w [1]

Temperature 70 - 90 °C [2]

Reaction Time 15 - 30 min [15]

Neutralization Caustic Soda (NaOH)
Calculated based on

FFA
[3][4]

Temperature 60 - 80 °C [4]

Bleaching
Bleaching Earth

Dosage
0.5 - 3.0% w/w [6]

Temperature 90 - 125 °C [6]

Contact Time 20 - 30 min [6]

Vacuum 25 - 75 mmHg

Deodorization Temperature 240 - 260 °C [8][9]

Pressure (Vacuum) 1 - 5 mbar [8]

Stripping Steam 1 - 3% of oil weight

Table 2: Effect of Process Parameters on Impurity Removal
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Process Stage Parameter Varied
Effect on
Impurity/Quality

Reference

Degumming
Phosphoric Acid

Conc.

Increased removal of

phospholipids
[15]

Bleaching
Bleaching Earth

Dosage

Increased dosage

leads to better color

removal but may

increase oil loss.

[14]

Temperature

Higher temperature

can improve bleaching

efficiency but may

lead to unwanted side

reactions.

[9]

Deodorization Temperature

Higher temperature

improves removal of

FFA and odorous

compounds but can

degrade carotenes

and tocopherols.

[9][16]

Stripping Steam Rate

Increased steam flow

enhances removal of

volatile compounds

but can increase

neutral oil loss.

[14]

IV. Experimental Protocols
This section provides detailed methodologies for key experiments in the purification of palm oil

glycerides at a laboratory or pilot scale.

Laboratory-Scale Degumming Protocol
Sample Preparation: Heat 500g of crude palm oil to 60°C to ensure it is fully liquid and

homogenous.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.mdpi.com/2304-8158/11/1/124
https://m.palmoilrefineryplant.com/FAQ/palm_oil_refinery_deodorization_66.html
https://www.researchgate.net/publication/227262760_The_effect_of_bleaching_and_physical_refining_on_color_and_minor_components_of_palm_oil
https://www.researchgate.net/publication/227262760_The_effect_of_bleaching_and_physical_refining_on_color_and_minor_components_of_palm_oil
https://www.researchgate.net/publication/295832392_Pilot_Plant_Study_of_Red_Palm_Oil_Deodorization_Using_Moderate_Temperature
https://m.palmoilrefineryplant.com/FAQ/palm_oil_refinery_deodorization_66.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178309?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acid Addition: While stirring, add 0.05% (w/w) of 85% phosphoric acid to the oil.

Reaction: Increase the temperature to 90°C and continue stirring for 30 minutes.

Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to separate the precipitated

gums.

Analysis: Decant the degummed oil and analyze for phosphorus content to determine the

efficiency of gum removal.

Laboratory-Scale Neutralization Protocol
FFA Determination: Determine the initial Free Fatty Acid (FFA) content of the degummed

palm oil using a standard titration method.

Caustic Soda Calculation: Calculate the required amount of sodium hydroxide (NaOH)

solution (e.g., 16° Bé) needed to neutralize the FFAs, including a slight excess (typically 10-

20%).

Reaction: Heat the degummed oil to 70°C. Add the calculated amount of NaOH solution

while stirring vigorously for 15-20 minutes.

Soapstock Separation: Allow the mixture to settle for 1-2 hours for the soapstock to separate

at the bottom. Alternatively, use a centrifuge for faster separation.

Washing: Wash the neutralized oil with hot water (80-90°C) to remove any residual soap.

Repeat the washing until the wash water is neutral.

Drying: Dry the washed oil under vacuum to remove residual moisture.

Analysis: Determine the FFA content of the neutralized oil to assess the efficiency of the

process.

Laboratory-Scale Bleaching Protocol
Sample Preparation: Take 200g of neutralized palm oil in a three-necked flask equipped with

a stirrer, thermometer, and vacuum connection.
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Heating and Degassing: Heat the oil to 80°C under vacuum to remove any dissolved air and

moisture.

Adsorbent Addition: Add 1.5% (w/w) of activated bleaching earth to the oil under vacuum

with continuous stirring.

Bleaching: Increase the temperature to 110°C and maintain for 30 minutes under vacuum

with constant stirring.

Filtration: Cool the oil to 80°C and filter through a filter press or a Buchner funnel with filter

paper to remove the spent bleaching earth.

Analysis: Measure the color of the bleached oil using a Lovibond tintometer and determine

the peroxide value.

Pilot-Scale Deodorization Protocol
Feed Preparation: Ensure the bleached oil is dry and free of suspended particles.

Deaeration: Heat the oil to 120°C under vacuum to remove dissolved air.

Heating: Further heat the oil to the deodorization temperature of 250°C under a high vacuum

(e.g., 2-4 mbar).

Deodorization: Introduce stripping steam at a controlled rate (e.g., 1-2% of the oil feed rate)

into the oil through spargers. The residence time in the deodorizer is typically 30-60 minutes.

Cooling: Cool the deodorized oil to below 80°C under vacuum before breaking the vacuum to

prevent oxidation.

Analysis: Analyze the final oil for FFA content, peroxide value, color, and sensory properties

(odor and taste).

V. Visualizations
The following diagrams illustrate the key workflows in the purification of palm oil glycerides.
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Caption: Workflow of Palm Oil Refining Process.
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Caption: Troubleshooting High Free Fatty Acids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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